An In-depth Technical Guide to Aminoindolin-2-ones: Focus on the 4-Amino Isomer and its Analogs
An In-depth Technical Guide to Aminoindolin-2-ones: Focus on the 4-Amino Isomer and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of amino-substituted indolin-2-ones, with a primary focus on the 4-amino isomer. Due to the limited availability of specific experimental data for 4-aminoindolin-2-one, this document also presents a comparative analysis of its N-methylated analog and the more extensively studied 5-amino and 6-amino isomers. The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, recognized as a core component of numerous kinase inhibitors.
Chemical Structure and Identification
The core structure of aminoindolin-2-one consists of a fused bicyclic system comprising a benzene ring and a pyrrolidin-2-one ring, with an amino group substituted on the benzene ring. The position of the amino group significantly influences the molecule's properties and biological activity.
While specific experimental data for 4-aminoindolin-2-one is sparse in publicly available literature, its N-methylated analog, 4-Amino-1-methylindolin-2-one , is commercially available and serves as a close structural analog.
Table 1: Chemical Identification of 4-Amino-1-methylindolin-2-one
| Identifier | Value |
| IUPAC Name | 4-amino-1-methyl-1,3-dihydro-2H-indol-2-one |
| CAS Number | 848678-68-2 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| SMILES | CN1CC2=C(C1=O)C=CC=C2N |
| InChI | InChI=1S/C9H10N2O/c1-11-6-5-4-2-3-7(10)8(5)9(11)12/h2-4H,6,10H2,1H3 |
Physicochemical Properties
Table 2: Comparative Physicochemical Properties of Aminoindolin-2-one Isomers
| Property | 5-Aminoindolin-2-one | 6-Aminoindolin-2-one | Source |
| CAS Number | 20876-36-2 | 150544-04-0 | [1][2] |
| Molecular Formula | C₈H₈N₂O | C₈H₈N₂O | [1][2] |
| Molecular Weight | 148.16 g/mol | 148.16 g/mol | [1][2] |
| Melting Point | 182-186 °C | Not Available | [3] |
| Boiling Point | 416.8±45.0 °C (Predicted) | 394.3 °C | [2][3] |
| Density | 1.307±0.06 g/cm³ (Predicted) | 1.3 g/cm³ | [2][3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Not Available | [3] |
| pKa | 13.91±0.20 (Predicted) | Not Available | [3] |
Synthesis of Aminoindolin-2-ones
A general and widely applicable method for the synthesis of the indolin-2-one core is the palladium-catalyzed α-arylation of amides. For amino-substituted indolin-2-ones, a common strategy involves the reduction of a corresponding nitro-substituted precursor.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway applicable to the synthesis of aminoindolin-2-ones.
Figure 1: Generalized synthetic workflow for aminoindolin-2-ones.
Experimental Protocols
Synthesis of 6-Aminoindolin-2-one via Reduction of Isatin Oxime:
A common laboratory-scale synthesis involves the reduction of an appropriate isatin derivative.
-
Materials: Isatin oxime, reducing agent (e.g., sodium dithionite or zinc in acetic acid), appropriate solvents.
-
Procedure:
-
Dissolve isatin oxime in a suitable solvent system (e.g., aqueous ammonia).
-
Add the reducing agent portion-wise while monitoring the reaction temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 6-aminoindolin-2-one.[2]
-
Biological Activity and Mechanism of Action
The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby preventing the phosphorylation of substrate proteins. This inhibition disrupts cellular signaling pathways that are often dysregulated in diseases such as cancer.
Derivatives of indolin-2-one have been developed as inhibitors of a wide range of kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
c-Kit
-
FMS-like tyrosine kinase 3 (FLT3)
-
Colony-Stimulating Factor 1 Receptor (CSF1R)
The specific biological activity of 4-aminoindolin-2-one has not been extensively reported. However, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for the design of new therapeutic agents. For instance, 3-substituted indolin-2-one derivatives have shown significant potential as kinase inhibitors for cancer therapy.[6]
Kinase Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of action of indolin-2-one-based kinase inhibitors in a cellular signaling pathway.
Figure 2: General mechanism of RTK inhibition by aminoindolin-2-one derivatives.
Conclusion
While specific experimental data on 4-aminoindolin-2-one remains limited, the broader class of aminoindolin-2-ones represents a highly valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The information compiled in this guide on the N-methylated analog and the 5- and 6-amino isomers provides a solid foundation for researchers interested in exploring the therapeutic potential of this compound class. Further investigation into the synthesis and biological evaluation of 4-aminoindolin-2-one is warranted to fully elucidate its properties and potential applications in drug discovery.
References
- 1. 5-aminoindolin-2-one | CAS 20876-36-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Buy 6-Aminoindolin-2-one | 150544-04-0 [smolecule.com]
- 3. 5-Aminooxindole | 20876-36-2 [chemicalbook.com]
- 4. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
